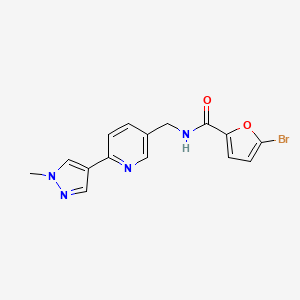

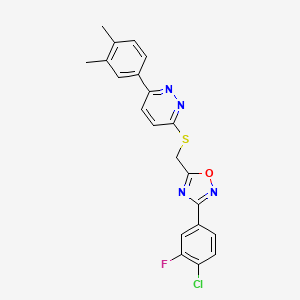

5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

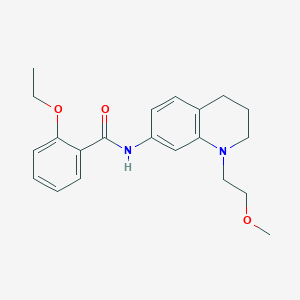

“5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a bromo group, a pyrazole ring, a pyridine ring, and a furan ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions used. Unfortunately, the exact synthetic route for this specific compound is not available in the literature .

Molecular Structure Analysis

The molecule contains several different types of bonds and functional groups. The bromo group is a good leaving group, which could make the compound reactive. The pyrazole and pyridine rings are aromatic and contribute to the stability of the molecule. The furan ring is a heterocyclic ring that contains an oxygen atom .

Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the bromo group, the pyrazole and pyridine rings, and the furan ring. The bromo group could potentially be replaced in a substitution reaction. The aromatic rings might undergo electrophilic aromatic substitution or other reactions typical of aromatic systems .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxamide group and the aromatic rings. Its boiling point and melting point would depend on the strength of the intermolecular forces in the substance .

Scientific Research Applications

Synthesis and Structural Characterization

This compound is part of a broader class of chemicals that have been synthesized and characterized for their potential in medicinal chemistry and material science. For example, studies have focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines and related compounds as antiprotozoal agents, indicating a process starting with bromination of furan compounds, followed by Suzuki coupling and various modifications to achieve high DNA affinity and in vitro activity against pathogens like T. b. rhodesiense and P. falciparum (Ismail et al., 2004). Similarly, the synthesis and biological evaluation of pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents involve the condensation of carboxamide with aromatic aldehydes to generate compounds with notable cytotoxicity and enzyme inhibition properties (Rahmouni et al., 2016).

Biological Activities

The exploration of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles highlights the potential pharmacological activities of these molecules, with a focus on synthesizing compounds that could be investigated for various biological activities in future studies (El‐dean et al., 2018). Another example is the study on the crystal structure of a related bromo-pyridinyl-indazole compound, providing foundational knowledge for understanding the interactions and potential activity mechanisms of these compounds (Anuradha et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been known to interact with a broad range of biological targets .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to exhibit diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, influencing a wide range of biological processes .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities within the cell . These effects can result in altered cell behavior, such as increased or decreased proliferation, migration, and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to specific sites on enzymes, leading to their inhibition or activation. Additionally, it can interact with transcription factors, thereby influencing gene expression. These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained alterations in cellular processes, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites within cells and tissues . The identification of these metabolic pathways is essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments and tissues . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name |

5-bromo-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4O2/c1-20-9-11(8-19-20)12-3-2-10(6-17-12)7-18-15(21)13-4-5-14(16)22-13/h2-6,8-9H,7H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAERPZARSQMRJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2799799.png)

![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2799801.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2799802.png)

![5-((4-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799810.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2799814.png)

![1-[4-[(2S,3R)-3-Aminooxolan-2-yl]piperidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride](/img/structure/B2799818.png)

![2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2799820.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2799821.png)